molecular formula C13H17NO3 B7547875 Methyl (2R)-4-benzylmorpholine-2-carboxylate

Methyl (2R)-4-benzylmorpholine-2-carboxylate

Cat. No. B7547875
M. Wt: 235.28 g/mol
InChI Key: XXHMAJMVQRTGQE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-4-benzylmorpholine-2-carboxylate, also known as Methyl 2R-benzylmorpholine-2-carboxylate, is a chemical compound that is widely used in scientific research. It is a morpholine derivative and has a molecular weight of 293.39 g/mol. This compound is used in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in pain and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound (2R)-4-benzylmorpholine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential as a pain medication. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate in lab experiments include its potency and selectivity. It exhibits potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in humans.

Future Directions

There are several future directions for the research on Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate. One of the potential areas of research is the development of new pain medications based on this compound. Additionally, this compound can be further investigated for its anticancer potential, and its mechanism of action can be elucidated. Furthermore, the safety and toxicity of this compound need to be carefully evaluated before its use in humans.

Synthesis Methods

The synthesis of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate involves the reaction between 4-benzylmorpholine-2-carboxylic acid and methanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the desired product in good yield and purity. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate has been widely used in scientific research due to its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl (2R)-4-benzylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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